

Adhesamine diTFA: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Adhesamine diTFA	
Cat. No.:	B15576738	Get Quote

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This technical guide provides an in-depth overview of Adhesamine, a synthetic diaryldispirotripiperazine derivative that promotes cell adhesion and growth. This document focuses on the di-trifluoroacetate (diTFA) salt form, offering comprehensive data on its chemical properties, biological activity, and relevant experimental protocols.

Core Molecular Attributes

Adhesamine is a cationic molecule that is typically synthesized as a salt with counter-ions. While the most commonly referenced form is the dichloride salt, the diTFA salt is also utilized.

Property	Value	Source
Compound Name	Adhesamine diTFA	-
CAS Number	462605-73-8	[1]
Molecular Formula (Cation)	C24H32Cl2N8O2S2 ²⁺	[2]
Molecular Weight (diTFA salt)	~825.63 g/mol (calculated)	-
Molecular Weight (dichloride salt)	670.5 g/mol	[2][3][4]



Mechanism of Action: Signaling Pathway

Adhesamine selectively targets and binds to cell-surface heparan sulfate glycosaminoglycans. [1] This interaction induces the clustering of heparan sulfate proteoglycans, which in turn activates downstream signaling cascades crucial for cell adhesion, differentiation, and survival. The primary pathway implicated is the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[5]

Upon Adhesamine-mediated clustering of heparan sulfate, FAK is recruited to the cell membrane and undergoes autophosphorylation. This creates docking sites for Src family kinases, leading to the formation of a FAK/Src signaling complex. This complex then phosphorylates various downstream targets, culminating in the activation of the MAPK/ERK pathway. The signal is then relayed to the nucleus, where it modulates gene expression related to cell adhesion and growth.



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Adhesamine-induced FAK/MAPK signaling pathway.

Experimental Protocols Cell Adhesion Assay

This protocol outlines a method to quantify the effect of Adhesamine on cell adhesion.

Materials:

- 96-well tissue culture plates
- Adhesamine diTFA

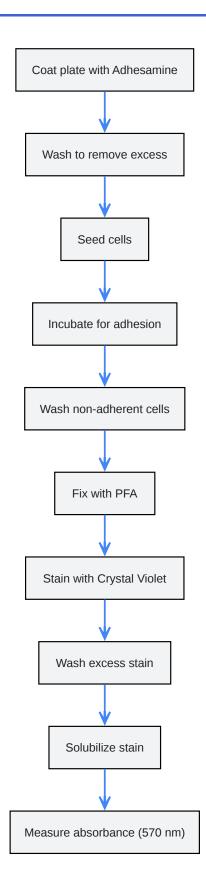


- Phosphate-Buffered Saline (PBS)
- Cell suspension
- 4% Paraformaldehyde (PFA)
- 0.1% Crystal Violet solution
- 10% Acetic Acid or 1% Sodium Dodecyl Sulfate (SDS)

Procedure:

- Plate Coating: Coat wells of a 96-well plate with varying concentrations of Adhesamine in PBS. Incubate for 1-2 hours at 37°C or overnight at 4°C.
- Washing: Gently wash the wells twice with PBS to remove unbound Adhesamine.
- Cell Seeding: Seed cells at a desired density (e.g., 1 x 10⁴ cells/well) into the coated wells.
- Incubation: Incubate for 1-3 hours at 37°C to allow for cell adhesion.
- Washing: Gently wash the wells with PBS to remove non-adherent cells.
- Fixation: Fix the adherent cells with 4% PFA for 15 minutes at room temperature.
- Staining: Stain the cells with 0.1% crystal violet solution for 10-20 minutes.
- Washing: Wash excess stain with water and allow the plate to dry completely.
- Solubilization: Solubilize the stain by adding 10% acetic acid or 1% SDS to each well.
- Quantification: Measure the absorbance at approximately 570 nm using a microplate reader.
 The absorbance is directly proportional to the number of adherent cells.





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Workflow for a typical cell adhesion assay.



Western Blot Analysis of FAK and MAPK Activation

This protocol is designed to detect the phosphorylation of FAK and MAPK, key indicators of Adhesamine-induced signaling.

Materials:

- · Cell culture plates
- Adhesamine diTFA
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- · BCA protein assay kit
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-pFAK, anti-FAK, anti-pMAPK, anti-MAPK)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate

Procedure:

- Cell Treatment: Treat cultured cells with Adhesamine for various time points.
- Cell Lysis: Lyse the cells with lysis buffer to extract total protein.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

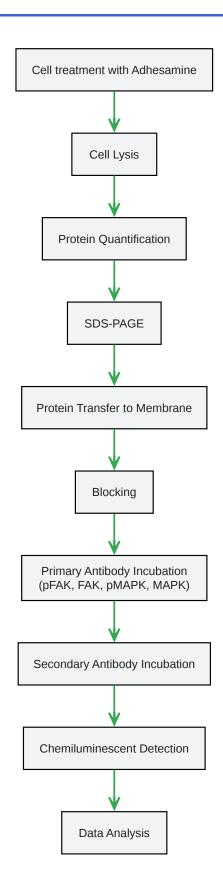






- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total FAK and MAPK overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for FAK and MAPK.





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Workflow for Western Blot analysis.



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